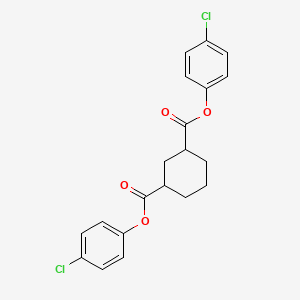
bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate: is an organic compound that features a cyclohexane ring substituted with two carboxylate groups and two 4-chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate typically involves the esterification of 1,3-cyclohexanedicarboxylic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanedione or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol or cyclohexane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and resins, which are utilized in coatings, adhesives, and other materials .
Wirkmechanismus
The mechanism of action of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanedicarboxylic acid: A precursor in the synthesis of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate.
Bis(4-chlorophenyl) carbonate: Shares similar structural features but differs in its functional groups and reactivity.
Dimethyl 1,3-cyclohexanedicarboxylate: Another ester derivative of 1,3-cyclohexanedicarboxylic acid with different substituents.
Uniqueness: this compound is unique due to its combination of a cyclohexane ring with two 4-chlorophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
bis(4-chlorophenyl) cyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h4-11,13-14H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGSNOLDPWBKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)OC2=CC=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
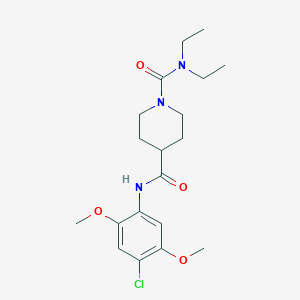
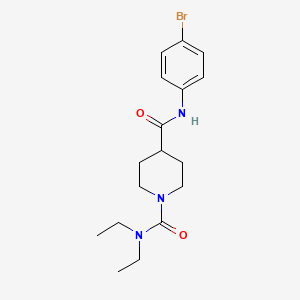
![(2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5917543.png)
![(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5917546.png)
![2-(4-phenylmethoxyphenoxy)-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B5917551.png)
![Benzoic acid, 4-[[[[[(ethoxycarbonyl)imino]methoxymethyl]amino]carbonyl]amino]-, ethyl ester](/img/structure/B5917559.png)
![N-[3-(2-NITROBENZENESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B5917588.png)
![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
![2-[4-[4-(carboxymethylsulfanyl)phenoxy]phenyl]sulfanylacetic acid](/img/structure/B5917594.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)
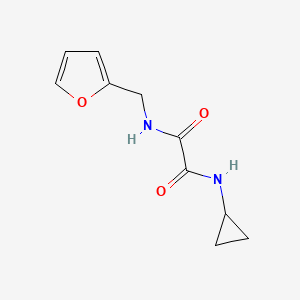
![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)
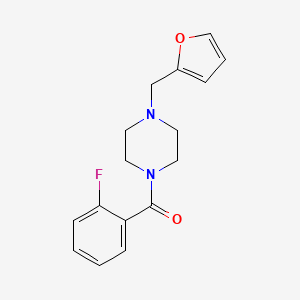
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
